tert-Butyl (4-(ethylamino)phenyl)carbamate
CAS No.: 1111628-40-0
Cat. No.: VC8207540
Molecular Formula: C13H20N2O2
Molecular Weight: 236.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1111628-40-0 |
|---|---|
| Molecular Formula | C13H20N2O2 |
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | tert-butyl N-[4-(ethylamino)phenyl]carbamate |
| Standard InChI | InChI=1S/C13H20N2O2/c1-5-14-10-6-8-11(9-7-10)15-12(16)17-13(2,3)4/h6-9,14H,5H2,1-4H3,(H,15,16) |
| Standard InChI Key | MDDYXXLDJHQUMK-UHFFFAOYSA-N |
| SMILES | CCNC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
| Canonical SMILES | CCNC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Introduction
tert-Butyl (4-(ethylamino)phenyl)carbamate is a chemical compound with the CAS number 1111628-40-0. It belongs to the carbamate family, which is known for its diverse applications in organic synthesis and pharmaceuticals. This compound is particularly noted for its molecular structure, which includes a tert-butyl group attached to a phenyl ring substituted with an ethylamino group.
Synthesis Steps:
-
Starting Materials: 4-Ethylaminophenol and tert-butyl chloroformate.
-
Reaction Conditions: Typically involves a base like triethylamine in a solvent such as dichloromethane.
-
Product Isolation: The product can be isolated through standard organic chemistry techniques such as extraction and chromatography.
Potential Applications:
-
Pharmaceutical Intermediates: Carbamates can be used as protecting groups or as part of active pharmaceutical ingredients.
-
Organic Synthesis: They are versatile in forming various chemical bonds and modifying molecular structures.
Safety and Handling
Handling tert-Butyl (4-(ethylamino)phenyl)carbamate requires standard laboratory precautions due to its chemical nature. Safety data sheets (SDS) typically provide detailed information on handling, storage, and potential hazards.
Safety Information:
-
Storage: Store in a cool, dry place.
-
Handling: Wear protective gloves and safety glasses.
-
Hazards: Potential skin and eye irritant.
Comparison with Similar Compounds
Other carbamate compounds, such as tert-Butyl (4-(dimethylamino)phenyl)carbamate, share similar molecular weights and formulas but differ in their substituents. These differences can significantly affect their chemical properties and applications.
Comparison Table:
| Compound | CAS Number | Molecular Weight | Molecular Formula |
|---|---|---|---|
| tert-Butyl (4-(ethylamino)phenyl)carbamate | 1111628-40-0 | 236.315 g/mol | C13H20N2O2 |
| tert-Butyl (4-(dimethylamino)phenyl)carbamate | 290365-83-2 | 236.31 g/mol | C13H20N2O2 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume